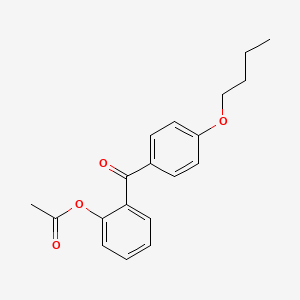

2-Acetoxy-4'-butoxybenzophenone

CAS No.: 890098-56-3

Cat. No.: VC2107159

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890098-56-3 |

|---|---|

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | [2-(4-butoxybenzoyl)phenyl] acetate |

| Standard InChI | InChI=1S/C19H20O4/c1-3-4-13-22-16-11-9-15(10-12-16)19(21)17-7-5-6-8-18(17)23-14(2)20/h5-12H,3-4,13H2,1-2H3 |

| Standard InChI Key | OQRLSPZBDMEJGT-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |

Introduction

Chemical Structure and Properties

Molecular Identity

2-Acetoxy-4'-butoxybenzophenone is an organic compound characterized by its benzophenone core structure with specific functional group substitutions. It has a precisely defined chemical identity with the following properties:

| Property | Value |

|---|---|

| Chemical Name | 2-Acetoxy-4'-butoxybenzophenone |

| IUPAC Name | 2-(4-butoxybenzoyl)phenyl acetate |

| CAS Number | 890098-56-3 |

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.37 g/mol |

| InChI Key | OQRLSPZBDMEJGT-UHFFFAOYSA-N |

The compound features a benzophenone scaffold with an acetoxy group (-OCOCH3) at the 2-position of one benzene ring and a butoxy group (-OCH2CH2CH2CH3) at the 4'-position of the other benzene ring . This structural arrangement contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

Purification Techniques

Purification of 2-Acetoxy-4'-butoxybenzophenone would typically involve standard organic chemistry techniques such as:

-

Recrystallization from appropriate solvents

-

Column chromatography using silica gel or other suitable stationary phases

-

Potential use of decolorizing agents such as activated carbon

-

pH adjustments to optimize crystallization conditions

The commercial product is available at 90% purity , suggesting that high-purity isolations are achievable through appropriate purification methods.

Chemical Reactivity

Functional Group Reactions

Based on its structural features, 2-Acetoxy-4'-butoxybenzophenone can participate in various chemical reactions. Drawing from knowledge of similar compounds, the following reactions are likely:

Oxidation and Reduction Reactions

The carbonyl group of the benzophenone moiety can undergo various oxidation and reduction reactions. Similar to what has been observed with 4-Acetoxy-4'-butoxybenzophenone, the following reactions are plausible:

-

Reduction with sodium borohydride or other reducing agents to form the corresponding alcohol derivatives

-

Oxidation reactions involving the aromatic rings, potentially leading to quinone-like structures with appropriate oxidizing agents

Substitution Reactions

Both the acetoxy and butoxy groups can potentially be involved in substitution reactions:

-

Nucleophilic substitution of the acetoxy group, particularly in the presence of strong nucleophiles

-

Cleavage of the butoxy ether linkage under specific conditions

Stability Considerations

The compound's stability is likely influenced by several factors:

-

Sensitivity to moisture due to the hydrolyzable acetoxy group

-

Potential photoreactivity due to the benzophenone core, which is known to absorb UV light

-

Thermal stability considerations during storage and handling

Proper storage conditions would typically include protection from moisture, light, and extreme temperatures to maintain chemical integrity.

Biochemical Interactions

Enzymatic Interactions

By analogy to the related compound 4-Acetoxy-4'-butoxybenzophenone, 2-Acetoxy-4'-butoxybenzophenone likely interacts with enzymes involved in ester hydrolysis, such as esterases. These interactions would result in the conversion of the acetoxy group to a hydroxyl group, potentially altering the compound's biological activity profile.

The resulting 2-hydroxy derivative could exhibit different biochemical properties, including potential antioxidant activity due to the phenolic hydroxyl group. This transformation might be a key aspect of the compound's biological activity mechanisms.

Applications and Research Significance

Research Applications

2-Acetoxy-4'-butoxybenzophenone is described as "a useful research chemical compound" , suggesting various potential applications in chemical and biological research. Its specific applications may include:

-

Use as a synthetic intermediate in organic chemistry

-

Potential role as a chemical probe in studying biochemical mechanisms

-

Possible application in structure-activity relationship studies for benzophenone derivatives

Industrial Relevance

In industrial settings, benzophenone derivatives have found applications in several areas:

-

As UV absorbers and photostabilizers in polymers and cosmetics

-

As intermediates in the synthesis of pharmaceutical compounds

-

As components in specialty chemical formulations

2-Acetoxy-4'-butoxybenzophenone's specific industrial applications would depend on its particular physical and chemical properties, which merit further investigation.

Comparative Analysis with Similar Compounds

Structural Analogues

To better understand 2-Acetoxy-4'-butoxybenzophenone's properties and potential applications, it is helpful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2-Acetoxy-4'-butoxybenzophenone | C19H20O4 | 312.37 | Reference compound |

| 2-Acetoxy-4'-T-butylbenzophenone | C19H20O3 | 296.4 | T-butyl group instead of butoxy at 4' position |

| 4-Acetoxy-4'-butoxybenzophenone | C19H20O4 | 312.4 | Acetoxy group at 4-position instead of 2-position |

| 2-Acetoxy-4'-butylbenzophenone | C19H20O3 | 296.4 | Butyl group instead of butoxy at 4' position |

These structural differences likely lead to distinct physical, chemical, and biological properties among these compounds, highlighting the importance of specific functional group positioning in determining compound behavior .

Structure-Activity Relationships

The position and nature of functional groups on the benzophenone scaffold significantly influence the compound's properties:

These structure-activity relationships provide valuable insights into the design and optimization of benzophenone derivatives for specific applications.

Future Research Directions

Knowledge Gaps

Despite the information available, several knowledge gaps remain regarding 2-Acetoxy-4'-butoxybenzophenone:

-

Detailed spectroscopic data (NMR, IR, MS) for comprehensive characterization

-

Specific biological activity profiles against various targets

-

Toxicological and environmental impact assessments

-

Optimization of synthetic routes for improved yield and purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume